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molecular formula C12H11F3N4 B8460328 N-Methyl-N'-(3-trifluoromethyl-phenyl)-pyrimidine-4,6-diamine CAS No. 872510-83-3

N-Methyl-N'-(3-trifluoromethyl-phenyl)-pyrimidine-4,6-diamine

Cat. No. B8460328
M. Wt: 268.24 g/mol
InChI Key: UTHVEOHSFUMPPD-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

A solution of methylamine in ethanol (32 mL, 256 mmol) is added to (6-chloro-pyrimidin-4-yl)-(3-trifluoromethyl-phenyl)-amine (3.49 g, 12.8 mmol) and the mixture is stirred for 5 h at 100° C. in a pressure bottle. The reaction mixture is concentrated in vacuo, the residue diluted with CH3OH and basified using conc. aqueous ammonia solution. The product is filtered off, washed with H2O and CH3OH and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C(O)C.Cl[C:7]1[N:12]=[CH:11][N:10]=[C:9]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)[CH:8]=1>>[CH3:1][NH:2][C:7]1[CH:8]=[C:9]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)[N:10]=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
3.49 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC1=CC(=CC=C1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 h at 100° C. in a pressure bottle
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with CH3OH and basified using conc. aqueous ammonia solution
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with H2O and CH3OH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CNC1=NC=NC(=C1)NC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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